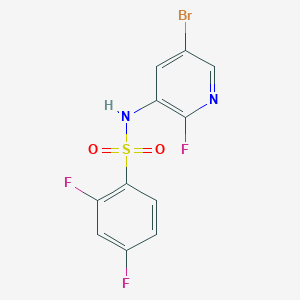

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

Description

Properties

Molecular Formula |

C11H6BrF3N2O2S |

|---|---|

Molecular Weight |

367.14 g/mol |

IUPAC Name |

N-(5-bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C11H6BrF3N2O2S/c12-6-3-9(11(15)16-5-6)17-20(18,19)10-2-1-7(13)4-8(10)14/h1-5,17H |

InChI Key |

USHXLLHFSOFIIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NC2=C(N=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-fluoropyridine

5-Bromo-2-fluoropyridine is a critical heterocyclic building block for the target compound. It is commercially available with high purity (>98%) and can also be synthesized via halogenation and fluorination strategies on pyridine derivatives. The bromine and fluorine substituents exhibit distinct reactivities, with fluorine favoring nucleophilic aromatic substitution and bromine favoring palladium or copper-catalyzed cross-coupling reactions, which is essential for subsequent functionalization steps.

Preparation of 2,4-Difluorobenzenesulfonamide

The 2,4-difluorobenzenesulfonamide moiety is typically prepared from 2,4-difluorobenzenesulfonyl chloride by reaction with ammonia or amines. A related compound, 5-bromo-2,4-difluorobenzenesulfonamide, has been synthesized with high yield (85%) via nucleophilic substitution reactions under controlled conditions, involving lithium hexamethyldisilazide (LiHMDS) as a base in tetrahydrofuran (THF) solvent at low temperatures, followed by acidic workup and purification.

Coupling Strategy for N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide

The key step in the preparation of this compound is the formation of the sulfonamide bond between the 5-bromo-2-fluoropyridin-3-amine derivative and 2,4-difluorobenzenesulfonyl chloride or its sulfonamide equivalent.

General Synthetic Route

Step 1: Preparation of 5-Bromo-2-fluoropyridin-3-amine

This intermediate can be synthesized by selective amination of 5-bromo-2-fluoropyridine or by reduction of corresponding nitro derivatives.Step 2: Sulfonylation Reaction

The amine is reacted with 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or THF. The reaction is typically carried out at low to ambient temperature to control the reaction rate and minimize side reactions.Step 3: Purification

The crude product is purified by silica gel column chromatography using a solvent system such as ethyl acetate and heptane in varying ratios to afford the pure sulfonamide compound.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 5-bromo-2-fluoropyridin-3-amine | Halogenated pyridine precursor, amination or reduction | Variable, typically 60-80% | Requires careful control of regioselectivity |

| Sulfonylation with 2,4-difluorobenzenesulfonyl chloride | Base (e.g., triethylamine), DCM, 0-25°C, 12-24 h | 75-90% | Purification by silica gel chromatography |

Alternative Synthetic Approaches and Improvements

Lithiation and Boronic Acid Intermediates

A patented process describes the lithiation of 1-bromo-4-fluorobenzene with lithium bases (e.g., lithium diisopropylamide) at temperatures below 0 °C to form (5-bromo-2-fluorophenyl)lithium, which is then reacted with trialkyl borates to form boronic acid intermediates. These intermediates can be further functionalized to introduce sulfonamide groups or coupled with pyridine derivatives via Suzuki coupling or related cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

The bromine substituent on the pyridine ring allows for palladium-catalyzed C-N or C-C coupling reactions, facilitating the attachment of sulfonamide or other functional groups. This method offers high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.

Summary Table of Preparation Methods

Research Findings and Notes

The use of lithium bases such as lithium diisopropylamide at low temperatures (<0 °C) is critical for regioselective lithiation, avoiding side reactions and improving yield and purity of intermediates.

The bromine substituent on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling, enabling modular synthesis routes.

The sulfonylation step requires careful control of reaction conditions to prevent hydrolysis of sulfonyl chlorides and to maximize coupling efficiency.

Purification by silica gel chromatography with optimized solvent systems (e.g., 50:50 ethyl acetate:heptane) is effective for isolating the target sulfonamide in high purity.

Avoidance of impure starting materials such as 2,4-dibromofluorobenzene improves overall process efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and potentially forming new products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on the Pyridine Ring

The pyridine ring’s 2-position substituent significantly influences physicochemical and biological properties:

- Fluoro vs. However, methoxy derivatives (e.g., 8c) exhibit higher synthetic yields (75.4% vs. inferred lower yields for fluoro analogs) .

- Fluoro vs. Chloro : Chloro substituents increase molecular weight and steric bulk, possibly reducing solubility but enhancing halogen bonding in target interactions .

Physicochemical Properties

- Lipophilicity : Fluorine substituents increase logP compared to methoxy groups, enhancing membrane permeability but risking solubility issues. For instance, 8c (logP ≈ 3.5) may have better aqueous solubility than the target compound due to methoxy’s polarity .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism could prolong the target compound’s half-life compared to methoxy or chloro analogs, which are more susceptible to demethylation or hydrolysis .

Biological Activity

N-(5-Bromo-2-fluoropyridin-3-yl)-2,4-difluorobenzenesulfonamide is a synthetic compound classified under benzenesulfonamides. Its unique structure, characterized by the presence of halogenated pyridine and fluorinated benzene moieties, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The compound features a sulfonamide group attached to a difluorobenzene ring and a bromofluoropyridine moiety, as shown below:

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have reported that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro assays demonstrated effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In vitro tests using various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined to be in the low micromolar range.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.

- Induction of Oxidative Stress : It is suggested that the compound increases reactive oxygen species (ROS) levels in target cells, leading to oxidative damage and subsequent cell death.

- Alteration of Gene Expression : Studies indicate that treatment with this compound can lead to changes in the expression of genes associated with apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry reported that derivatives with similar structures showed broad-spectrum antibacterial activity with minimal cytotoxicity towards human cells .

- Cancer Research : An investigation into its anticancer properties revealed that the compound effectively reduced tumor size in xenograft models when administered at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.